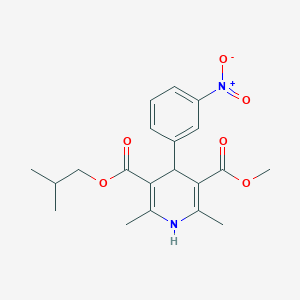![molecular formula C8H13NO3 B053602 Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate CAS No. 125033-43-4](/img/structure/B53602.png)
Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate
Vue d'ensemble
Description
Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate, also known as Methyl 5-aza-OSO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO involves the inhibition of DNA methyltransferases (DNMTs), enzymes that catalyze the transfer of a methyl group to DNA. By inhibiting DNMTs, Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO induces DNA demethylation, leading to the reactivation of silenced genes. This mechanism has been shown to be effective in inhibiting the growth of cancer cells and treating neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO have been extensively studied in vitro and in vivo. In vitro studies have shown that Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO inhibits the growth of cancer cells by inducing DNA demethylation and reactivating silenced genes. In vivo studies have shown that Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO has potential therapeutic effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO is its versatility in organic synthesis. It can undergo various reactions, making it a useful building block for the synthesis of various compounds. Another advantage is its potential therapeutic effects in cancer and neurodegenerative diseases.
However, there are also limitations to the use of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO in lab experiments. One limitation is its toxicity, which can limit its use in vivo. Another limitation is its instability, which can lead to degradation and loss of activity over time.
Orientations Futures
There are several future directions for the research and development of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO. One direction is the optimization of its synthesis method to obtain higher yields and purity. Another direction is the development of more stable analogs of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO with improved activity and toxicity profiles.
In addition, further studies are needed to investigate the potential therapeutic effects of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO in other diseases, such as autoimmune diseases and viral infections. Finally, the application of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO in material science, particularly in the synthesis of MOFs, is an area of ongoing research with potential applications in various fields.
Applications De Recherche Scientifique
Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO has been shown to inhibit the growth of cancer cells by inducing DNA demethylation. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In organic synthesis, Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO has been used as a building block for the synthesis of various compounds. It has been shown to undergo various reactions, including nucleophilic addition, cycloaddition, and oxidation, making it a versatile compound for organic synthesis.
In material science, Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown potential applications in gas storage, catalysis, and drug delivery.
Propriétés
Numéro CAS |
125033-43-4 |
|---|---|
Nom du produit |
Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
methyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)9-4-2-3-8(5-9)6-12-8/h2-6H2,1H3 |
Clé InChI |
SATKCFUXTJCXHY-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCC2(C1)CO2 |
SMILES canonique |
COC(=O)N1CCCC2(C1)CO2 |
Synonymes |
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid, methyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


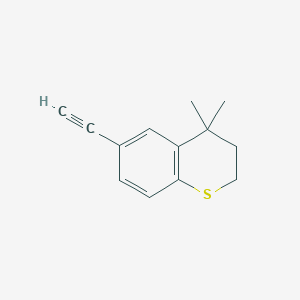
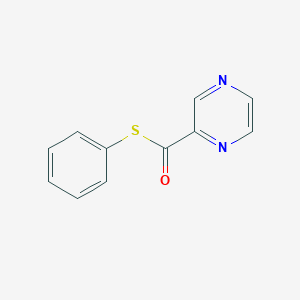
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)


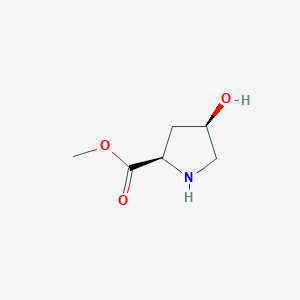
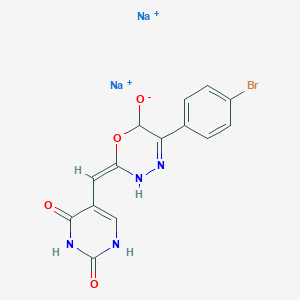

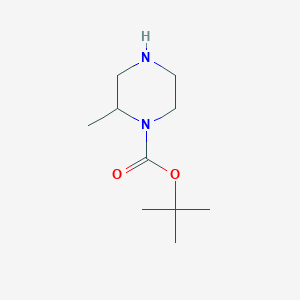
![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)


